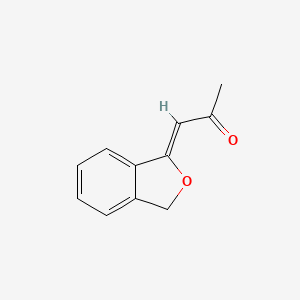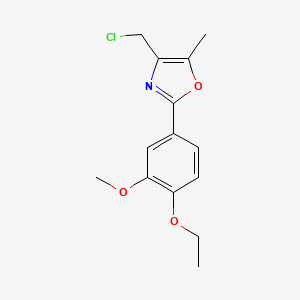
3-(4-Methylpiperazin-1-yl)-6-(trifluoromethyl)pyridazine
Overview
Description
3-(4-Methylpiperazin-1-yl)-6-(trifluoromethyl)pyridazine, also known as 3-MTP, is a small molecule with a wide range of applications in scientific research. It is a versatile compound that can be used as a building block for synthesizing new molecular structures, as an intermediate in organic synthesis, and as a biochemical and physiological probe.
Scientific Research Applications
Pyridazine Derivatives in Medical Chemistry
Pyridazine derivatives, including compounds similar to 3-(4-Methylpiperazin-1-yl)-6-(trifluoromethyl)pyridazine, have shown significant pharmaceutical importance. Studies have revealed their potential in various medicinal chemistry applications, such as receptor binding and inhibition activities. For instance, Enguehard-Gueiffier et al. (2006) demonstrated high affinities and selectivities for D4 dopamine receptors with 2-substituted imidazopyridines and pyridazines, which have implications in the development of drugs targeting these receptors (Enguehard-Gueiffier et al., 2006).
Application in Prostate Cancer Treatment
Another notable application is in the treatment of advanced prostate cancer. Bradbury et al. (2013) discussed the discovery of AZD3514, a small-molecule androgen receptor downregulator developed from pyridazine derivatives. This compound entered Phase I clinical trials, showcasing the potential of pyridazine derivatives in cancer therapy (Bradbury et al., 2013).
Acetylcholinesterase Inhibitors
Pyridazine analogs have also been studied as acetylcholinesterase inhibitors. Contreras et al. (2001) designed and synthesized a series of pyridazine analogues acting as AChE inhibitors, indicating their potential use in treating conditions like Alzheimer's disease (Contreras et al., 2001).
Heterocyclic Compounds in Pharmacology
Al-Afaleq and Abubshait (2001) explored the preparation of pyrazolo-pyrimidines using pyridazine derivatives. These compounds are expected to possess considerable chemical and pharmacological activities, which can be vital in developing new pharmaceuticals (Eljazi I. Al-Afaleq & S. Abubshait, 2001).
Pyridazine Analogs in Medicinal Chemistry
Sallam et al. (2021) synthesized and analyzed pyridazine analogs for their pharmaceutical significance. They focused on the structure and interaction energies of these compounds, which are crucial in understanding their medicinal applications (Sallam et al., 2021).
Mechanism of Action
Target of Action
The trifluoromethyl group plays an increasingly important role in pharmaceuticals, agrochemicals, and materials .
Mode of Action
The compound might interact with its targets through the trifluoromethylation of carbon-centered radical intermediates .
Biochemical Pathways
The trifluoromethylation process is known to play a significant role in various biochemical pathways .
Result of Action
The compound might exhibit its effects through the trifluoromethylation of carbon-centered radical intermediates .
properties
IUPAC Name |
3-(4-methylpiperazin-1-yl)-6-(trifluoromethyl)pyridazine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13F3N4/c1-16-4-6-17(7-5-16)9-3-2-8(14-15-9)10(11,12)13/h2-3H,4-7H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ROPJHCZQCGKJAV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCN(CC1)C2=NN=C(C=C2)C(F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13F3N4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
246.23 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(4-Methylpiperazin-1-yl)-6-(trifluoromethyl)pyridazine | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![Spiro[azetidine-3,2'-chromane] hydrochloride](/img/structure/B1394276.png)

![4-(Benzo[1,3]dioxol-5-yloxy)-3-oxo-pentanoic acid methyl ester](/img/structure/B1394280.png)


![5-Nitro-1H-pyrrolo[2,3-b]pyridine-3-carboxylic acid](/img/structure/B1394287.png)
![1-([1,2,4]Triazolo[4,3-a]pyridin-3-yl)-3-(methylthio)propan-1-amine hydrochloride](/img/structure/B1394290.png)
![[3-(2-fluoro-4-methoxyphenyl)-6-oxopyridazin-1(6H)-yl]acetic acid](/img/structure/B1394291.png)
![({3-[(4-Methoxyphenoxy)methyl]-1,2,4-oxadiazol-5-yl}methyl)amine hydrochloride](/img/structure/B1394292.png)
![L-Leucinamide, N-[(phenylmethoxy)carbonyl]-beta-alanyl-](/img/structure/B1394293.png)

![Tert-butyl 4-{[3-fluoro-5-(trifluoromethyl)benzenesulfonyl]methyl}piperidine-1-carboxylate](/img/structure/B1394295.png)

